4-benzyl-6-(2,4-dichlorophenyl)-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Overview
Description
4-Benzyl-6-(2,4-dichlorophenyl)-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-benzyl-6-(2,4-dichlorophenyl)-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing the benzyl and dichlorophenyl groups under specific reaction conditions. The reaction may require the use of strong bases or acids, and the temperature and pressure conditions need to be carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to achieve high yields and purity, often employing continuous flow chemistry to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups in its structure allows for diverse reactivity.
Common Reagents and Conditions:Oxidation: : Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst may be employed.
Substitution: : Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed: The reactions can lead to the formation of various derivatives, depending on the specific conditions and reagents used. For example, oxidation may result in the formation of carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In the field of chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Biologically, 4-benzyl-6-(2,4-dichlorophenyl)-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione has shown potential as a bioactive molecule
Medicine: In medicine, this compound could be explored for its therapeutic properties. Its ability to undergo various chemical reactions makes it a candidate for the development of new drugs, particularly in the treatment of diseases where its derivatives may exhibit beneficial effects.
Industry: Industrially, this compound can be used in the production of specialty chemicals, agrochemicals, and materials. Its versatility and reactivity make it suitable for a wide range of applications.
Mechanism of Action
The mechanism by which 4-benzyl-6-(2,4-dichlorophenyl)-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds:
4-Benzyl-2,6-dichlorophenol: : This compound shares structural similarities but lacks the pyrrolopyrrole ring system.
2,4-Dichlorobenzyl alcohol: : Another related compound with dichlorophenyl and benzyl groups, but with different functional groups and biological activities.
Uniqueness: 4-Benzyl-6-(2,4-dichlorophenyl)-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione stands out due to its complex structure and the presence of the pyrrolopyrrole ring system, which imparts unique chemical and biological properties not found in simpler analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and reactivity make it a valuable compound for research and development across multiple fields.
Properties
IUPAC Name |
1-benzyl-3-(2,4-dichlorophenyl)-5-phenyl-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20Cl2N2O2/c26-16-11-12-18(19(27)14-16)23-22-21(20(28-23)13-15-7-3-1-4-8-15)24(30)29(25(22)31)17-9-5-2-6-10-17/h1-12,14,20-23,28H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNSHSOKIWJMSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C3C(C(N2)C4=C(C=C(C=C4)Cl)Cl)C(=O)N(C3=O)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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